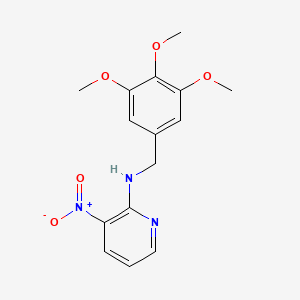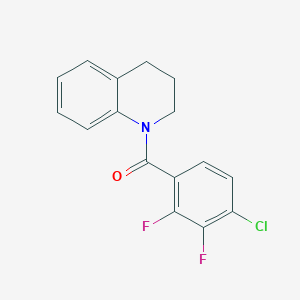![molecular formula C28H28N4O B15004402 2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B15004402.png)
2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a quinoxaline moiety linked to a piperazine ring, which is further connected to a butanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one typically involves multiple steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the quinoxaline derivative with a suitable piperazine precursor.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with a butanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoxaline moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinoxaline N-oxides or phenyl ketones.
Reduction: Reduction typically yields alcohol derivatives of the butanone moiety.
Substitution: Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives.
科学的研究の応用
2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.
類似化合物との比較
Similar Compounds
- 2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]ethanone
- 2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]propan-1-one
Uniqueness
2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one is unique due to its specific combination of a quinoxaline moiety with a piperazine ring and a butanone structure. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C28H28N4O |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
2-phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C28H28N4O/c1-2-23(21-11-5-3-6-12-21)28(33)32-19-17-31(18-20-32)27-26(22-13-7-4-8-14-22)29-24-15-9-10-16-25(24)30-27/h3-16,23H,2,17-20H2,1H3 |
InChIキー |
LFGCNBYESLAGSP-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[2-(3-chlorophenyl)hydrazinyl]-3,3,3-trifluoro-N-[(2-methoxyphenyl)carbonyl]alaninate](/img/structure/B15004319.png)
![Ethyl 4-(dibenzo[b,d]furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15004322.png)
![3,4-dimethoxy-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15004340.png)

![3-[(2,2-Diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B15004347.png)
![4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15004358.png)
![methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate](/img/structure/B15004364.png)

![3-(3,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004368.png)
![5-(2-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15004376.png)
![1-(Adamantan-1-YL)-4-{3-chloropyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine](/img/structure/B15004383.png)
![N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15004389.png)

![8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15004423.png)
